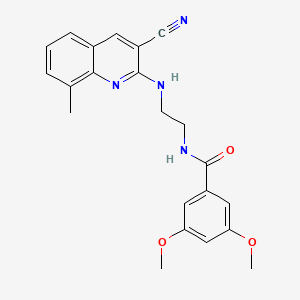
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with cyano, methyl, aminoethyl, and dimethoxybenzamide groups.
准备方法
The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The cyano and methyl groups can be introduced through nitration and methylation reactions, respectively.
Aminoethylation: The aminoethyl group can be added via a nucleophilic substitution reaction.
Coupling with Dimethoxybenzamide: The final step involves coupling the quinoline derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the benzamide group to form the corresponding carboxylic acid and amine.
科学研究应用
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide depends on its interaction with molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar compounds to N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide include:
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-N-cyclohexylurea: This compound has a similar quinoline core but differs in the substituents attached to the aminoethyl group.
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)benzenesulfonamide: This compound features a benzenesulfonamide group instead of the dimethoxybenzamide group.
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide: This compound is closely related but has a different substitution pattern on the benzamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
606105-16-2 |
|---|---|
分子式 |
C22H22N4O3 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-5-4-6-15-9-17(13-23)21(26-20(14)15)24-7-8-25-22(27)16-10-18(28-2)12-19(11-16)29-3/h4-6,9-12H,7-8H2,1-3H3,(H,24,26)(H,25,27) |
InChI 键 |
CPVLLDYPLKNVRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC(=CC(=C3)OC)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


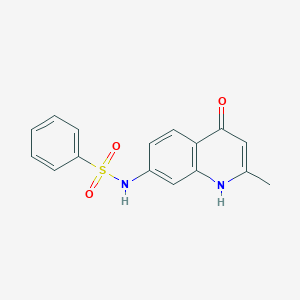
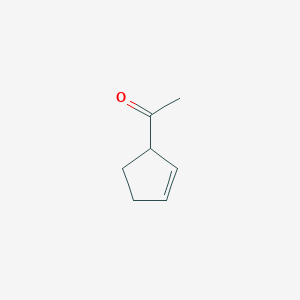

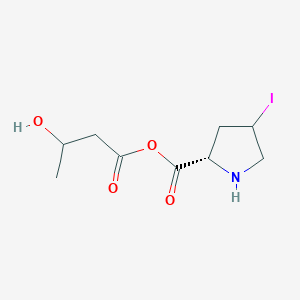
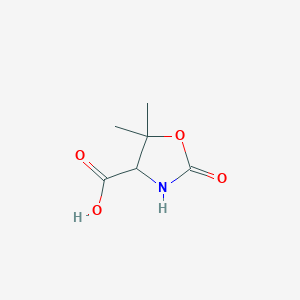
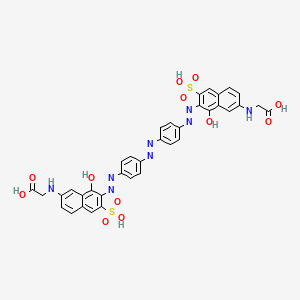
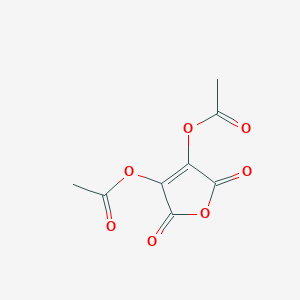
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
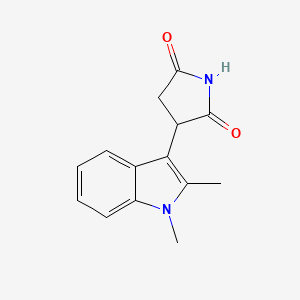
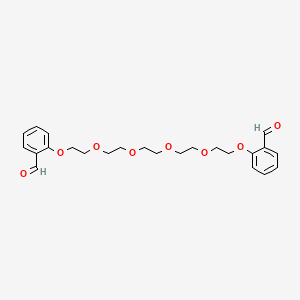
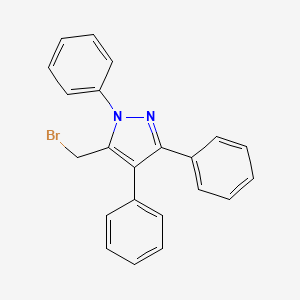
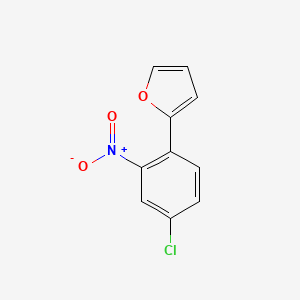
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)
